HPLC Purity: 99.91% for the Target Compound Versus >96.0% for the Non‑Chiral Precursor
The (S)-acetoxypropanoyl intermediate was obtained with an HPLC purity of 99.91% (Example 1, lab‑scale) and 99.4% (Example 2, 50‑g scale‑up) using a μ‑Porasil normal‑phase method [1]. In contrast, the non‑chiral precursor 5‑amino‑2,4,6‑triiodoisophthalic acid is routinely supplied at only >96.0% (T)(HPLC) . The ∼3.9–4.0 percentage‑point purity gap represents a significant reduction in undefined organic impurities that would otherwise propagate into the final active pharmaceutical ingredient (API) [1].
| Evidence Dimension | HPLC purity (area%) |
|---|---|
| Target Compound Data | 99.91% (Example 1); 99.4% (Example 2, 50‑g scale) |
| Comparator Or Baseline | 5-Amino-2,4,6-triiodoisophthalic acid: >96.0% (commercial specification) |
| Quantified Difference | Δ ≈ +3.4 to +3.9 percentage points in purity |
| Conditions | μ‑Porasil 125 Å 10 μm (300×3.9 mm), Hexane:THF (80:20 v/v) + 0.05% TFA, 254 nm, 40°C [1] vs. vendor titration/HPLC methods |
Why This Matters
Higher intermediate purity directly reduces the impurity burden entering the final Iopamidol crystallization, lowering purification costs and improving regulatory compliance.
- [1] Bandarra J, Galindro J, Cruz A. Manufacture of a Triiodinated Contrast Agent. US Patent 8,835,672 B2. Examples 1–2. View Source
